

Application Notes: Utilizing Aripiprazole Monohydrate in Rodent Models of Psychosis

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Compound of Interest

Compound Name: Aripiprazole monohydrate

Cat. No.: B1666087

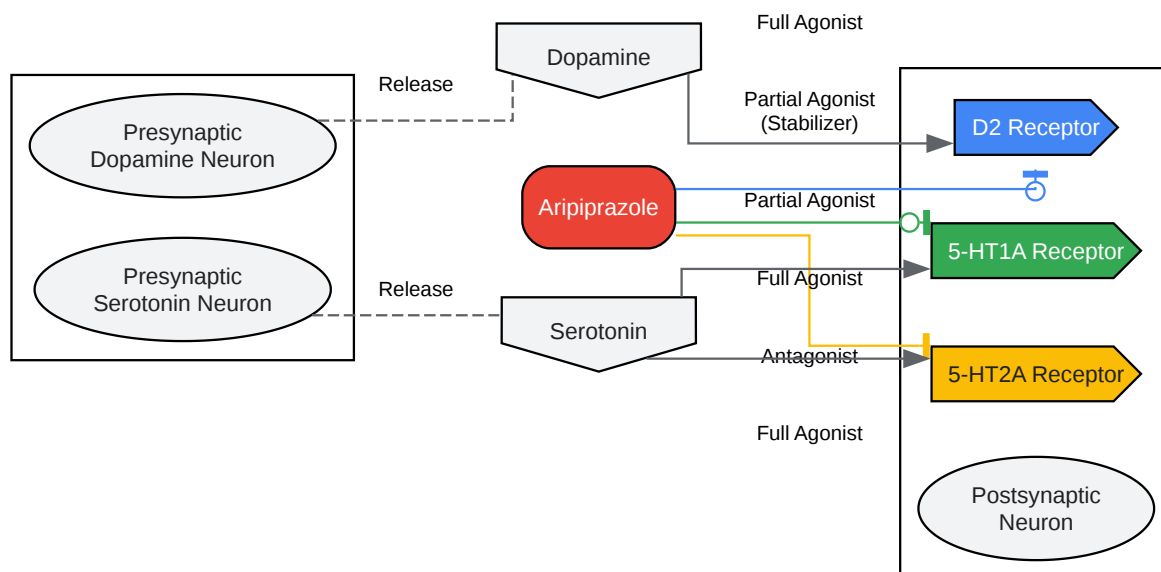
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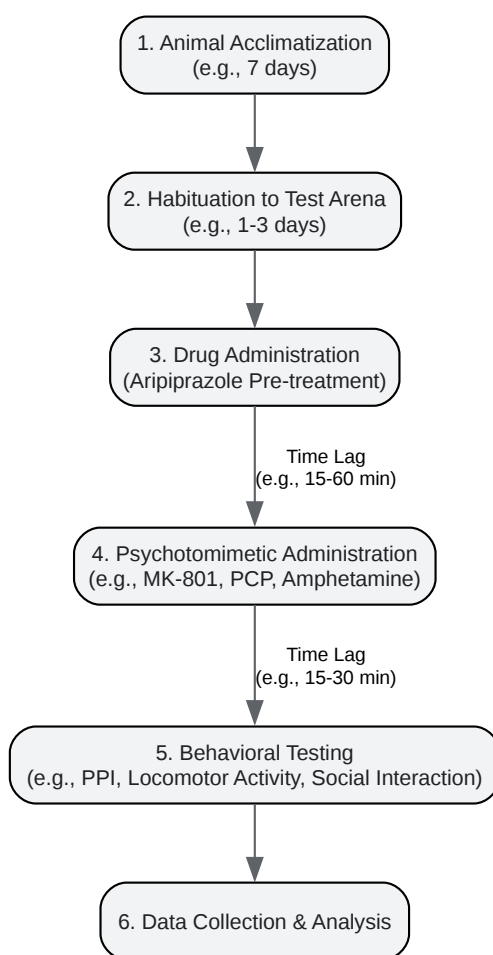
Introduction

Aripiprazole is a third-generation atypical antipsychotic distinguished by a unique pharmacological profile; it acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2][3] This mechanism classifies it as a dopamine-serotonin system stabilizer.[2][4] In preclinical research, **aripiprazole monohydrate** is extensively used to model antipsychotic effects in rodents. These application notes provide an overview of its mechanism of action, protocols for its use in common rodent models of psychosis, and a summary of quantitative data from relevant studies.

Mechanism of Action

Aripiprazole's therapeutic effects are attributed to its distinct interactions with key neurotransmitter systems implicated in psychosis.[1] Unlike traditional antipsychotics that are full D2 receptor antagonists, aripiprazole's partial agonism allows it to modulate dopaminergic activity, acting as a functional antagonist in hyperdopaminergic states (like the mesolimbic pathway in psychosis) and a functional agonist in hypodopaminergic states (like the mesocortical pathway, potentially improving negative and cognitive symptoms).[4][5] This stabilizing effect is complemented by its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, which may contribute to its efficacy against a broad range of symptoms and its favorable side-effect profile, including a lower incidence of extrapyramidal symptoms.[2][5][6]





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